N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine
Brand Name:
Vulcanchem
CAS No.:
19176-75-1
VCID:
VC21060088
InChI:
InChI=1S/C15H23N3/c1-16(2)15(17(3)4,18(5)6)13-12-14-10-8-7-9-11-14/h7-11H,1-6H3
SMILES:
CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C
Molecular Formula:
C15H23N3
Molecular Weight:
245.36 g/mol
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine
CAS No.: 19176-75-1
Cat. No.: VC21060088
Molecular Formula: C15H23N3
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19176-75-1 |
|---|---|
| Molecular Formula | C15H23N3 |
| Molecular Weight | 245.36 g/mol |
| IUPAC Name | 1-N,1-N,1-N',1-N',1-N",1-N"-hexamethyl-3-phenylprop-2-yne-1,1,1-triamine |
| Standard InChI | InChI=1S/C15H23N3/c1-16(2)15(17(3)4,18(5)6)13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
| Standard InChI Key | HAKYDWPOYCYRCN-UHFFFAOYSA-N |
| SMILES | CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C |
| Canonical SMILES | CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator